二氢茶叶素

描述

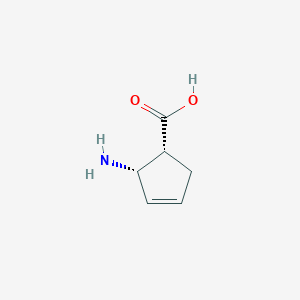

Dihydroquercetin, also known as taxifolin, is a dihydroflavonol compound that exhibits a range of biological activities, including antioxidant, antitumor, antivirus, and radioresistance properties . It is a flavonoid that has garnered interest due to its pharmacological actions and potential applications in various industries, including food and drug sectors .

Synthesis Analysis

The synthesis of dihydroquercetin and its derivatives has been explored to enhance its solubility, permeability, and biological activity. Complexes of dihydroquercetin with cyclodextrins have been obtained, which show improved water solubility and stability in blood flow. These complexes are more promising for medical applications than pure dihydroquercetin . Additionally, dihydroquercetin has been subjected to chemical modifications such as total and partial acidylation, selective phosphorylation, and aminomethylation through the Mannich Reaction, yielding derivatives with neurotropic and antiproliferative actions .

Molecular Structure Analysis

The structure of dihydroquercetin and its synthesized derivatives has been confirmed using modern analytical methods such as NMR spectroscopy and X-ray crystallography. These methods have validated the molecular structures and have been crucial in understanding the interactions and properties of the compounds .

Chemical Reactions Analysis

Dihydroquercetin can undergo various chemical reactions, including complexation with cyclodextrins, acidylation with different acid chlorides, phosphorylation with phosphorus acid derivatives, and aminomethylation via the Mannich Reaction. These reactions not only modify the chemical structure of dihydroquercetin but also enhance its biological activities and potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquercetin have been improved through the formation of complexes with lecithin and β-cyclodextrin. These complexes have shown to increase the solubility and dissolution rate of dihydroquercetin, as well as to remove its characteristic endothermic peak. The amorphous characteristics of the complexes have been demonstrated through SEM and XRD analyses, indicating that the physical state of dihydroquercetin has been altered to enhance its application value .

Relevant Case Studies

科学研究应用

抗氧化和抗炎特性

二氢茶叶素,也称为二氢杨梅素,因其强大的抗氧化和抗炎能力而受到认可。这种从枫杨等植物中分离出的黄酮类化合物已显示出清除活性氧 (ROS) 从而抵御氧化应激的有效性。这些特性使其对健康有益,且副作用极小。它的抗氧化作用还可以选择性地靶向癌细胞,同时保护正常细胞 (Li 等,2017)。

抗癌潜力

二氢茶叶素已显示出有希望的抗癌活性。它增强 ROS 生成的能力有助于选择性地对抗癌细胞。这种选择性作用为其在癌症治疗中的潜在应用提供了基础 (Li 等,2017)。

代谢疾病管理

研究强调了二氢茶叶素在治疗糖尿病、动脉粥样硬化、非酒精性脂肪肝疾病和骨质疏松症等代谢疾病中的作用。它在治疗这些疾病中的多靶点方法突出了其作为潜在治疗剂的多功能性 (Tong 等,2019)。

心血管健康

二氢茶叶素因其对心血管疾病的保护作用而受到研究。它的抗氧化特性在这方面起着关键作用,可能为心血管健康管理提供一种治疗方法 (Zhe,2010)。

葡萄糖和脂质代谢改善

临床试验表明,二氢茶叶素可以显着改善葡萄糖和脂质代谢。这在非酒精性脂肪肝疾病等疾病中尤为明显,它已显示出对各种生化参数产生积极影响 (Chen 等,2015)。

神经保护和免疫调节作用

二氢茶叶素已显示出神经保护作用,使其成为治疗神经性疼痛和其他神经系统疾病的潜在候选者。它还可能表现出免疫调节作用,这在各种医学应用中可能很有价值 (Weidmann,2012)。

抗菌特性

它的抗菌特性,尤其是对副溶血弧菌等病原体的抗菌特性,突出了它作为天然抗菌剂的潜力。这种应用可能与控制水产食品和相关行业中的病原体生长尤为相关 (Liu 等,2016)。

增强胰岛素敏感性

二氢茶叶素已被证明可以增强胰岛素敏感性,从而在管理葡萄糖稳态中发挥着至关重要的作用。这一特性与 2 型糖尿病和胰岛素抵抗的治疗尤为相关 (Le 等,2016)。

动脉粥样硬化管理

研究表明,二氢杨梅素可以减少动脉粥样硬化。它的作用包括改善内皮功能障碍、抑制巨噬细胞泡沫细胞形成以及发挥抗炎和抗氧化作用,这些作用对于管理动脉粥样硬化至关重要 (Liu 等,2017)。

在禽类工业中的应用

在禽类工业中,二氢茶叶素已用作膳食补充剂以提高肉鸡的肉质。它的抗氧化特性有助于提高生长速度和整体肉类生产力 (Kuzmina 和 Petrov,2021)。

属性

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNCWLSOQIVKIX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953481 | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,5,7-Tetrahydroxyflavanone | |

CAS RN |

31477-95-9 | |

| Record name | 2',3,5,7-Tetrahydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

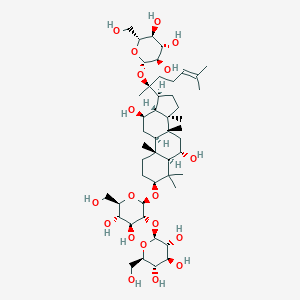

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)